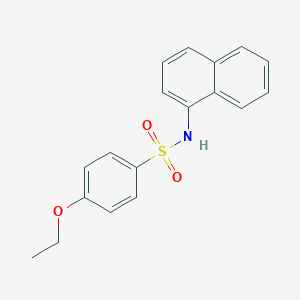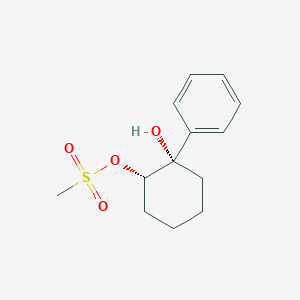
2-hydroxy-2-phenylcyclohexyl methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-hydroxy-2-phenylcyclohexyl methanesulfonate is an organic compound with a unique structure that includes a cyclohexyl ring substituted with a hydroxy group and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-2-phenylcyclohexyl methanesulfonate typically involves the reaction of (1S,2S)-2-hydroxy-2-phenylcyclohexanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
(1S,2S)-2-hydroxy-2-phenylcyclohexanol+methanesulfonyl chloride→[(1S,2S)-2-hydroxy-2-phenylcyclohexyl] methanesulfonate+HCl
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
化学反応の分析
Types of Reactions
2-hydroxy-2-phenylcyclohexyl methanesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction Reactions: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents like dichloromethane, and bases such as triethylamine.
Oxidation: PCC, dichloromethane as solvent.
Reduction: LiAlH4, ether as solvent.
Major Products
Substitution: Corresponding substituted products (e.g., amines, thiols).
Oxidation: Corresponding ketone.
Reduction: Corresponding alcohol.
科学的研究の応用
2-hydroxy-2-phenylcyclohexyl methanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme-substrate interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of 2-hydroxy-2-phenylcyclohexyl methanesulfonate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- [(1R,2R)-2-hydroxy-2-phenylcyclohexyl] methanesulfonate
- [(1S,2S)-2-hydroxy-2-phenylcyclohexyl] sulfate
- [(1S,2S)-2-hydroxy-2-phenylcyclohexyl] phosphate
Uniqueness
2-hydroxy-2-phenylcyclohexyl methanesulfonate is unique due to its specific stereochemistry and the presence of the methanesulfonate group, which can influence its reactivity and interactions with biological molecules. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C13H18O4S |
|---|---|
分子量 |
270.35 g/mol |
IUPAC名 |
[(1S,2S)-2-hydroxy-2-phenylcyclohexyl] methanesulfonate |
InChI |
InChI=1S/C13H18O4S/c1-18(15,16)17-12-9-5-6-10-13(12,14)11-7-3-2-4-8-11/h2-4,7-8,12,14H,5-6,9-10H2,1H3/t12-,13-/m0/s1 |
InChIキー |
CYPFGJWHFAOHAA-STQMWFEESA-N |
異性体SMILES |
CS(=O)(=O)O[C@H]1CCCC[C@@]1(C2=CC=CC=C2)O |
SMILES |
CS(=O)(=O)OC1CCCCC1(C2=CC=CC=C2)O |
正規SMILES |
CS(=O)(=O)OC1CCCCC1(C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 5-{acetyl[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281723.png)
![N-(4-bromo-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B281724.png)
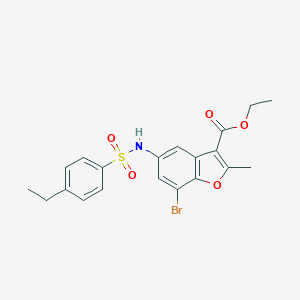
![Ethyl 7-bromo-2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281727.png)
![Ethyl 5-{acetyl[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281728.png)
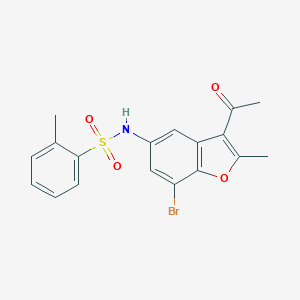
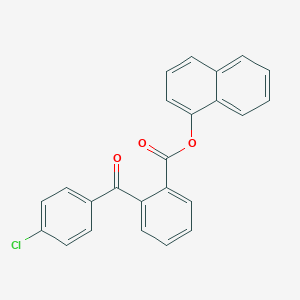
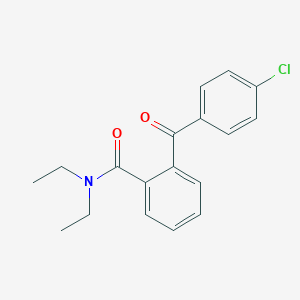
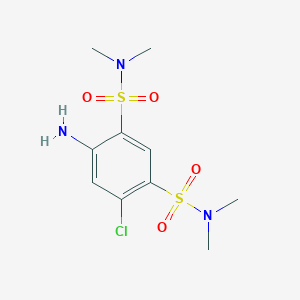
![4-bromo-N-(7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281737.png)
![4-[(Phenoxycarbonyl)(phenylsulfonyl)amino]phenyl phenyl carbonate](/img/structure/B281740.png)
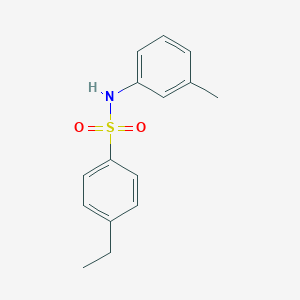
![N-[(2,4-dimethylphenyl)sulfonyl]-3-phenyl-beta-alanine](/img/structure/B281746.png)
